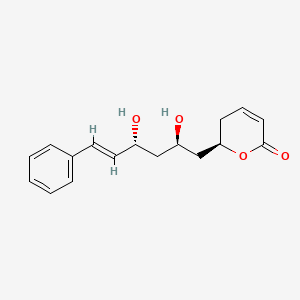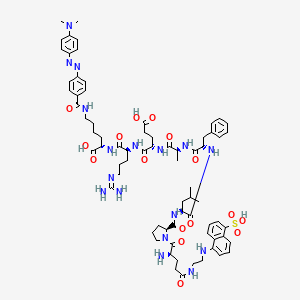
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is a peptide substrate commonly used in fluorescence resonance energy transfer (FRET) assays. This compound contains two key components: EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) and DABCYL (4-(Dimethylamino)azobenzene-4-carboxylic acid). EDANS acts as a fluorophore, while DABCYL serves as a quencher. When the peptide is intact, the proximity of DABCYL to EDANS suppresses the fluorescence of EDANS. Upon cleavage of the peptide by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence, which can be detected spectrophotometrically .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. The peptide chain is then elongated by sequential addition of protected amino acids. The EDANS and DABCYL groups are introduced at the appropriate positions during the synthesis. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure consistency. High-performance liquid chromatography (HPLC) is employed to purify the final product to achieve the desired purity level .
Analyse Des Réactions Chimiques
Types of Reactions: Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) primarily undergoes enzymatic cleavage reactions. The peptide bond between specific amino acids is targeted by proteases, leading to the separation of the EDANS and DABCYL groups .
Common Reagents and Conditions: The enzymatic cleavage reactions typically occur under physiological conditions, with common reagents including buffer solutions and proteases such as trypsin or chymotrypsin. The reactions are monitored by measuring the increase in fluorescence as the peptide is cleaved .
Major Products Formed: The major products formed from the cleavage of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) are the individual peptide fragments containing either the EDANS or DABCYL groups. The separation of these groups results in an increase in fluorescence, which is used to quantify the activity of the protease .
Applications De Recherche Scientifique
Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) is widely used in scientific research, particularly in the fields of biochemistry and molecular biology. Its primary application is in FRET assays to study protease activity and specificity. These assays are valuable tools for investigating enzyme kinetics, screening for protease inhibitors, and studying protein-protein interactions .
In medicine, this compound is used to develop diagnostic assays for diseases involving protease dysregulation, such as cancer and neurodegenerative disorders. In industry, it is employed in the development of therapeutic agents targeting proteases .
Mécanisme D'action
The mechanism of action of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) involves the principle of FRET. When the peptide is intact, the fluorescence of EDANS is quenched by the proximity of DABCYL. Upon cleavage by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence. This change in fluorescence is used to measure the activity of the protease and study its interactions with substrates and inhibitors .
Comparaison Avec Des Composés Similaires
Similar compounds to Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) include other FRET-based peptide substrates, such as DABCYL-Glu-Arg-Nle-Phe-Leu-Ser-Phe-Pro-EDANS and DABCYL-gamma-Abu-Pro-Gln-Gly-Leu-Glu(EDANS)-Ala-Lys-NH₂ . These compounds also utilize the EDANS/DABCYL fluorophore-quencher pair and are used in similar applications. The uniqueness of Glu(EDANS)-Pro-Leu-Phe-Ala-Glu-Arg-Lys(DABCYL) lies in its specific amino acid sequence, which can be tailored to target different proteases and study their activity in various biological contexts .
Propriétés
Formule moléculaire |
C72H97N17O16S |
|---|---|
Poids moléculaire |
1488.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-oxo-5-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]pentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]hexanoic acid |
InChI |
InChI=1S/C72H97N17O16S/c1-43(2)41-57(85-69(99)59-22-14-40-89(59)70(100)52(73)32-34-61(90)77-39-38-76-53-20-11-18-51-50(53)17-12-23-60(51)106(103,104)105)68(98)84-58(42-45-15-7-6-8-16-45)67(97)80-44(3)63(93)81-55(33-35-62(91)92)66(96)82-54(21-13-37-79-72(74)75)65(95)83-56(71(101)102)19-9-10-36-78-64(94)46-24-26-47(27-25-46)86-87-48-28-30-49(31-29-48)88(4)5/h6-8,11-12,15-18,20,23-31,43-44,52,54-59,76H,9-10,13-14,19,21-22,32-42,73H2,1-5H3,(H,77,90)(H,78,94)(H,80,97)(H,81,93)(H,82,96)(H,83,95)(H,84,98)(H,85,99)(H,91,92)(H,101,102)(H4,74,75,79)(H,103,104,105)/t44-,52-,54-,55-,56-,57-,58-,59-/m0/s1 |
Clé InChI |
QYSBTSZIZJJLNM-YEVQAZBXSA-N |
SMILES isomérique |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCNC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(C)C)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCNC(=O)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)N(C)C)C(=O)O)NC(=O)C4CCCN4C(=O)C(CCC(=O)NCCNC5=CC=CC6=C5C=CC=C6S(=O)(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





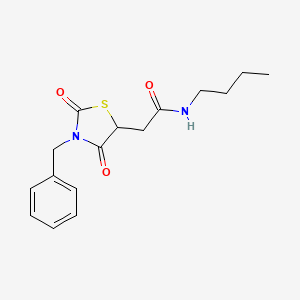
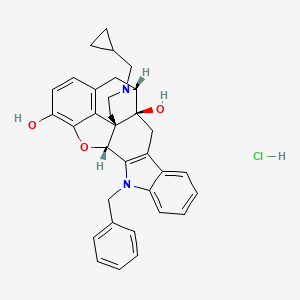

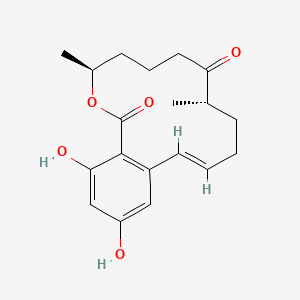
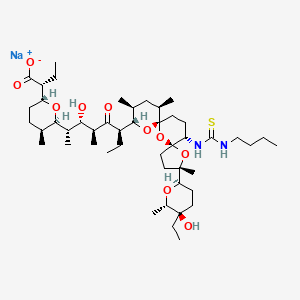
methyl]-4-[tert-butyl(dimethyl)silyl]oxy-5-(2,4-dioxo(2,4,5,6-13C4,1,3-15N2)pyrimidin-1-yl)(2,3,4,5-13C4)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12387423.png)
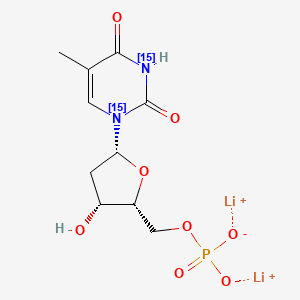


![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpurin-6-one](/img/structure/B12387468.png)
